Product packaging for Biotin-(L-Thyroxine)(Cat. No.:)

Biotin-(L-Thyroxine)

Cat. No.: B12375707
M. Wt: 1003.2 g/mol
InChI Key: MBESIUYYSWNTBV-IWFBPKFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-(L-Thyroxine) is a useful research compound. Its molecular formula is C25H25I4N3O6S and its molecular weight is 1003.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Biotin-(L-Thyroxine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin-(L-Thyroxine) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H25I4N3O6S B12375707 Biotin-(L-Thyroxine)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H25I4N3O6S

Molecular Weight

1003.2 g/mol

IUPAC Name

(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C25H25I4N3O6S/c26-13-8-12(9-14(27)22(13)34)38-23-15(28)5-11(6-16(23)29)7-17(24(35)36)30-20(33)4-2-1-3-19-21-18(10-39-19)31-25(37)32-21/h5-6,8-9,17-19,21,34H,1-4,7,10H2,(H,30,33)(H,35,36)(H2,31,32,37)/t17-,18-,19-,21-/m0/s1

InChI Key

MBESIUYYSWNTBV-IWFBPKFRSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H](CC3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)C(=O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC(CC3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)C(=O)O)NC(=O)N2

Origin of Product

United States

Conceptual Foundations of Biotinylated Hormones As Advanced Biochemical Probes

The use of biotinylated hormones as advanced biochemical probes is founded on the extraordinarily strong and specific interaction between biotin (B1667282) (Vitamin H) and the proteins avidin (B1170675) and streptavidin. This non-covalent bond is one of the strongest known in nature, forming rapidly and withstanding harsh conditions of pH, temperature, and denaturing agents. This robust interaction forms the basis of the versatile biotin-avidin/streptavidin system in biochemical analysis. oup.com

By attaching a biotin molecule to a hormone, researchers can effectively "tag" the hormone without significantly altering its fundamental biological activity, provided the biotinylation site is carefully chosen. nih.gov This tag allows for the detection, isolation, and quantification of the hormone's binding partners and the elucidation of its metabolic pathways.

Biotinylated hormones serve as probes in a multitude of applications, including:

Affinity Chromatography: Immobilized avidin or streptavidin can capture biotinylated hormones, which in turn can be used to isolate and purify their specific receptors or binding proteins from complex biological mixtures. medchemexpress.com

Immunoassays: In techniques like ELISA (Enzyme-Linked Immunosorbent Assay), a biotinylated hormone can compete with the native hormone in a sample for binding to a limited number of specific antibody sites. researchgate.netnih.gov The amount of bound biotinylated hormone, detected via an enzyme-conjugated streptavidin, is inversely proportional to the concentration of the native hormone in the sample. nih.govresearchgate.net

Cell Imaging: When linked to a fluorescently labeled streptavidin, biotinylated hormones can be used to visualize the location of their receptors on the surface of cells or within subcellular compartments. nih.gov

Receptor-Ligand Interaction Studies: The high affinity of the biotin-streptavidin link allows for precise studies of hormone-receptor binding kinetics and dynamics using techniques like flow cytometry. nih.govmedchemexpress.com

Historical Perspectives on L Thyroxine As a Physiologically Relevant Ligand

L-Thyroxine (T4) is a crucial hormone produced by the thyroid gland and is a derivative of the amino acid tyrosine. nih.govnih.gov Its discovery and characterization have been pivotal moments in the history of endocrinology.

In 1915, Edward C. Kendall, a chemist at the Mayo Foundation, first isolated thyroxine. acs.org A decade later, in 1926, Charles R. Harington elucidated its chemical structure, and a year after that, he and George Barger achieved its complete chemical synthesis. acs.org These breakthroughs laid the groundwork for understanding the profound physiological effects of thyroid hormones.

L-Thyroxine is recognized as an essential molecule for normal growth, development, and metabolism in vertebrates. nih.gov It is considered a prohormone, as it is converted in peripheral tissues to the more biologically active form, 3,5,3′-triiodo-L-thyronine (T3), by deiodinase enzymes. nih.govmedchemexpress.com Both T4 and T3 exert their effects by binding to nuclear thyroid hormone receptors, which in turn regulate gene expression. physiology.org However, T4 itself also has direct biological actions, notably through a cell surface receptor on integrin αvβ3, which is particularly active in cancer cells and dividing endothelial cells. physiology.org This dual role as both a prohormone and an active signaling molecule underscores its physiological relevance as a ligand in diverse biological contexts. physiology.org

Strategic Rationale for the Biotinylation of L Thyroxine in Contemporary Academic Investigations

Chemical Synthesis Pathways for Biotin-(L-Thyroxine)

The creation of biotin-(L-thyroxine) conjugates, valuable tools in biochemical and diagnostic research, relies on specific chemical synthesis pathways. These methods are designed to link the vitamin biotin to the thyroid hormone L-thyroxine, often incorporating a spacer or "linker" to ensure that each part of the final molecule can function correctly. The primary strategies involve modifying the L-thyroxine molecule through N-acylation and esterification, and then attaching a biotin molecule that has itself been prepared for this connection.

N-Acylation and Esterification Approaches for L-Thyroxine Derivatization

The synthesis of a biotin-L-thyroxine conjugate often begins with the modification of L-thyroxine. One common method involves N-acylation, where an acyl group is added to the amine group of L-thyroxine. For instance, N-acetyl-L-thyroxine can be synthesized by adding an acetyl group to the thyronine. biosynth.com This "protects" the amine group, preventing it from reacting in subsequent steps.

Another key step is esterification, which targets the carboxylic acid group of L-thyroxine. This process can involve reacting the acid with an alcohol in the presence of an acid catalyst to form an ester. smolecule.com For example, the carboxylic acid group can be converted into a methyl ester using methanol (B129727) and acid catalysis. smolecule.com These derivatization steps are crucial for preparing the L-thyroxine molecule for its eventual linkage to biotin. A specific example of a synthesized derivative is m-Maleimidobenzoyl-L-thyroxine Methyl Ester, which includes a maleimide (B117702) group, a benzoyl moiety, and the L-thyroxine amino acid. smolecule.com

A documented synthesis of a biotin-thyroxine conjugate involved the N-acylation of N-(3-aminopropyl)biotin amide with the N-hydroxysuccinimide ester of N-acetyl thyroxine. researchgate.netnih.gov This highlights a strategy where both the biotin and thyroxine molecules are activated before being joined.

Design and Implementation of Linker Chemistries in Biotin-(L-Thyroxine) Synthesis (e.g., hexanamide, polyethylene (B3416737) glycol)

The linker between biotin and L-thyroxine is a critical component of the conjugate's design. The linker's length and chemical nature can significantly impact the final molecule's properties, such as its solubility and how it interacts with other molecules. mdpi.com

Polyethylene glycol (PEG) is a frequently used linker in bioconjugation due to its water solubility, biocompatibility, and ability to reduce the immunogenicity of the molecule it's attached to. biochempeg.combroadpharm.com PEG linkers can vary in length and can be linear or branched. laysanbio.com The process of attaching PEG, known as PEGylation, can enhance the stability and solubility of the resulting conjugate. laysanbio.com Biotin-PEG linkers combine the strong binding affinity of biotin for proteins like avidin (B1170675) and streptavidin with the beneficial properties of PEG. laysanbio.com These linkers are often used to create space between the biotin and the attached molecule, which can reduce steric hindrance and allow for better binding. mdpi.com

Hexanamide linkers are another type of spacer used in these conjugates. For example, a Biotin-hexanamide-(L-Thyroxine) conjugate has been synthesized. medchemexpress.com These aliphatic chains provide a flexible connection between the two key components.

The general strategy for creating these conjugates involves activating biotin, often with agents like N-hydroxysuccinimide (NHS), to create a reactive ester. alfa-chemistry.com This activated biotin can then react with a modified L-thyroxine that has a suitable functional group, such as an amine, at the end of the linker. alfa-chemistry.com The reaction between an NHS ester and a primary amine is a common method for creating a stable amide bond. thermofisher.com

Linker TypeKey FeaturesCommon Applications in Bioconjugation
Polyethylene Glycol (PEG) Water-soluble, non-toxic, low immunogenicity, can vary in length. broadpharm.comlaysanbio.comEnhancing solubility and stability of conjugates, reducing aggregation, used in immunoassays and drug delivery. biochempeg.comlaysanbio.com
Hexanamide Aliphatic chain providing flexibility. medchemexpress.comUsed as a spacer in conjugates like Biotin-hexanamide-(L-Thyroxine). medchemexpress.com
N-hydroxysuccinimide (NHS) esters Amine-reactive group that forms stable amide bonds. thermofisher.comActivating carboxyl groups for reaction with primary amines in proteins and other biomolecules. thermofisher.compapyrusbio.com

Advanced Bioconjugation Strategies for Precision L-Thyroxine Biotinylation

Achieving a high degree of control over the biotinylation of L-thyroxine is essential for creating probes with optimal performance for specific applications. Advanced strategies focus on directing the biotinylation to a specific site on the L-thyroxine molecule and controlling the number of biotin molecules attached.

Regioselective and Chemoselective Functionalization of the L-Thyroxine Moiety

Regioselectivity refers to controlling the position of the chemical bond between biotin and L-thyroxine. This is crucial as the biological activity of L-thyroxine can be affected if the biotin is attached at a functionally important site. For L-thyroxine, the primary points for modification are the amino group and the carboxylic acid group of the alanine (B10760859) side chain, as well as the phenolic hydroxyl group. nih.gov

Chemoselectivity , the ability to react with one functional group in the presence of others, is also vital. researchgate.net For instance, methods have been developed for the site-specific immobilization of peptides using an aminooxy group, which offers a chemoselective ligation strategy. researchgate.net While not directly documented for Biotin-(L-Thyroxine), similar principles could be applied. The goal is to ensure the biotinylation reaction is specific and does not lead to a mixture of products with biotin attached at different positions.

One approach to achieve site-specific modification is to use protecting groups to block certain reactive sites on the L-thyroxine molecule while leaving the desired attachment point available for reaction. Another strategy involves enzymatic biotinylation, which can attach biotin to a specific residue within a protein, offering precise control over the location of the modification. wikipedia.org

Controlling Conjugation Stoichiometry and Orientation for Optimized Probe Performance

Stoichiometry control is the management of the ratio of biotin to L-thyroxine molecules in the final conjugate. nih.govacs.org For many applications, a 1:1 ratio is ideal. nih.govacs.org Uncontrolled reactions can lead to a heterogeneous mixture of products, including conjugates with multiple biotins attached to a single L-thyroxine molecule, or unreacted starting materials. nih.govacs.org Solid-phase synthesis methods can offer precise control over stoichiometry. nih.govacs.org This technique involves attaching one of the molecules to a solid support, which allows for the controlled addition of the other components and easy purification to isolate the desired product with a specific stoichiometry. nih.govacs.org

Orientation of the final biotin-(L-thyroxine) probe is also critical for its function, especially in assays where the probe needs to bind to other molecules, such as antibodies or streptavidin-coated surfaces. rsc.org The linker plays a significant role in ensuring that the L-thyroxine part of the conjugate is accessible for binding and not sterically hindered by the biotin or the surface to which it might be attached. mdpi.com The use of protein A or protein G can help in achieving oriented immobilization of antibodies in immunoassays. rsc.org Similarly, the way a biotinylated probe interacts with a streptavidin-coated surface can be influenced by the surface chemistry, which can affect the orientation of the biotin-binding sites of streptavidin. acs.org For instance, studies have shown that the interaction between a polythiophene film and the dipole moment of a streptavidin subunit can influence the orientation of its biotin-binding sites. acs.org

StrategyObjectiveKey Methodologies
Regioselective Functionalization Control the specific site of biotin attachment on the L-thyroxine molecule.Use of protecting groups, enzymatic biotinylation. nih.govwikipedia.org
Chemoselective Functionalization Ensure the biotinylation reaction targets only the desired functional group.Utilizing unique reactive groups like aminooxy for specific ligation. researchgate.net
Stoichiometry Control Manage the ratio of biotin to L-thyroxine in the final product.Solid-phase synthesis for precise, controlled reactions and purification. nih.govacs.org
Orientation Control Ensure the L-thyroxine moiety is accessible for binding in assays.Use of appropriate linkers, controlling surface chemistry for immobilization. mdpi.comrsc.orgacs.org

Compound Names Mentioned:

Biotin

L-Thyroxine

Biotin-(L-Thyroxine)

N-acetyl-L-thyroxine

m-Maleimidobenzoyl-L-thyroxine Methyl Ester

N-(3-aminopropyl)biotin amide

N-hydroxysuccinimide ester of N-acetyl thyroxine

Polyethylene glycol (PEG)

Biotin-hexanamide-(L-Thyroxine)

Avidin

Streptavidin

Protein A

Protein G

Affinity and Specificity in Interactions with Biotin-Binding Proteins

The interaction between the biotin moiety of the conjugate and biotin-binding proteins like avidin and streptavidin is renowned for its strength and specificity. nih.govnih.gov This bond is one of the strongest non-covalent interactions known in nature, forming the basis of many biotechnological applications. nih.govwikipedia.org

The binding of biotin to avidin and streptavidin is characterized by exceptionally low dissociation constants (K_d), indicating extremely high affinity. Avidin generally exhibits a slightly stronger affinity for free, unconjugated biotin (K_d ≈ 10⁻¹⁵ M) compared to streptavidin (K_d ≈ 10⁻¹⁴ M). wikipedia.orgacs.orge-proteins.com The interaction is spontaneous, as shown by a negative Gibbs free energy (ΔG) across various temperatures. researchgate.net

The binding kinetics, however, are more complex than a simple diffusion-limited reaction. plos.orgnih.gov The association rate constants (k_on) are slower than what would be expected for a reaction controlled solely by diffusion, with streptavidin's k_on values being faster than avidin's. plos.orgnih.gov This suggests that the binding process involves a conformational change or a significant energy barrier. plos.orgnih.gov

Thermodynamic studies reveal that the binding can be either enthalpy-driven or entropy-driven depending on the temperature. aimspress.com For the streptavidin-biotin interaction, a negative heat capacity change (ΔC_p) of approximately -459.9 cal/mol·K has been reported, which points to the significant role of polar solvation in the binding interface. researchgate.netaimspress.com While specific thermodynamic and kinetic values for the Biotin-(L-Thyroxine) conjugate are not extensively detailed, the fundamental principles of the biotin-streptavidin/avidin interaction provide a strong framework for understanding its behavior.

Table 1: Comparative Binding Parameters for Biotin with Avidin and Streptavidin

Parameter Avidin Streptavidin Source(s)
Dissociation Constant (K_d) ~10⁻¹⁵ M ~10⁻¹⁴ M wikipedia.orgacs.orge-proteins.com
Association Rate (k_on) Slower than Streptavidin 10⁵ to 10⁷ M⁻¹s⁻¹ plos.orgnih.gov
Binding Characteristics Higher affinity for free biotin. Higher affinity for conjugated biotin. nih.govwikipedia.orgacs.org

| Heat Capacity (ΔC_p) | Not specified | ~ -459.9 cal/mol·K | researchgate.netaimspress.com |

The architecture of the Biotin-(L-Thyroxine) conjugate significantly influences its interaction with biotin-binding proteins. A critical finding is that while avidin binds more tightly to free biotin, streptavidin generally exhibits a higher affinity for biotin that is conjugated to other molecules. nih.govwikipedia.orgacs.org This makes streptavidin a preferred choice for applications involving biotinylated probes. nih.govacs.org

The L-thyroxine portion of the conjugate is not a passive component in the binding event. Studies using fluorescence spectroscopy have shown that when Biotin-(L-Thyroxine) binds to streptavidin, the thyroxine moiety interacts with the protein structure in the vicinity of the Trp120 residue. researchgate.net This interaction leads to an additional quenching of tryptophan fluorescence beyond what is observed with biotin alone, indicating a specific conformational arrangement of the conjugate within the binding site. researchgate.net

Thermodynamic and Kinetic Characterization of Biotin-(L-Thyroxine) Binding to Avidin/Streptavidin

Ligand-Protein Interactions with Endogenous Thyroid Hormone Binding Proteins

In a physiological context, more than 99% of thyroid hormones in the bloodstream are bound to transport proteins. oup.com The primary carriers are Thyroxine-Binding Globulin (TBG), Transthyretin (TTR), and serum albumin. researchgate.netresearchgate.net The ability of the Biotin-(L-Thyroxine) conjugate to interact with these endogenous proteins is crucial for its potential use in diagnostic assays that mimic physiological conditions.

TBG is the main transport protein for thyroxine, exhibiting the highest binding affinity among the serum carriers. researchgate.netnih.gov Research demonstrates that the Biotin-(L-Thyroxine) conjugate can form a specific, equimolar complex with human TBG in a manner analogous to native L-thyroxine. researchgate.net In this interaction, the biotin residue does not appear to significantly interfere with the binding of the thyroxine portion to TBG. researchgate.net

However, this interaction is highly conditional. If the Biotin-(L-Thyroxine) conjugate is first bound to streptavidin, the resulting large complex shows virtually no ability to interact with TBG. researchgate.net This is likely due to steric hindrance, where the bulky streptavidin molecule physically blocks the thyroxine moiety from accessing the binding site on TBG. researchgate.net This demonstrates the bifunctional nature of the conjugate and how its interactions can be controlled by the sequence of binding events.

Transthyretin (TTR) and serum albumin are secondary carriers of thyroxine in the blood. researchgate.netresearchgate.net TTR possesses two funnel-shaped, hydrophobic binding sites within a central channel that accommodate T4 molecules. mdpi.com Albumin, while having a lower affinity, is the most abundant of the transport proteins. researchgate.netresearchgate.net

Direct binding studies of the Biotin-(L-Thyroxine) conjugate with TTR and albumin are not as extensively documented as those with TBG. However, based on the findings with TBG, it can be inferred that the thyroxine portion of the free, unbound conjugate would be available to interact with the binding sites on TTR and albumin. The specific equimolar binding to TBG suggests that the thyroxine moiety remains functionally recognizable. researchgate.net Nevertheless, similar to the situation with TBG, if the conjugate were pre-emptively bound to streptavidin or avidin, steric hindrance would likely prevent subsequent binding to TTR and albumin. researchgate.net

Binding Studies with Thyroxine-Binding Globulin (TBG)

Elucidation of Molecular Recognition Determinants and Conformational Dynamics

The remarkable affinity of the biotin-avidin/streptavidin interaction is a result of a highly optimized network of molecular interactions within a deep binding pocket. The binding is driven by multiple hydrogen bonds formed between the ureido group of biotin and key amino acid residues (such as N23, S27, Y43) in the binding site, along with extensive van der Waals and hydrophobic interactions. nih.govaimspress.com

A crucial structural feature in both avidin and streptavidin is the presence of several tryptophan residues (e.g., Trp70, Trp97, Trp110 in avidin; Trp79, Trp92, Trp108, Trp120 in streptavidin) that create a hydrophobic environment for the biotin molecule. nih.gov Upon binding, a flexible loop structure closes over the pocket, acting as a "lid" and sequestering the biotin from the solvent, which contributes significantly to the slow dissociation rate and high stability of the complex. nih.gov

For the Biotin-(L-Thyroxine) conjugate, the recognition process is more nuanced. The binding of the biotin portion initiates the primary, high-affinity interaction. Subsequently, the L-thyroxine part of the conjugate establishes secondary interactions with the protein surface. Spectroscopic evidence points to a specific interaction between the thyroxine residue and the Trp120 residue of streptavidin, resulting in a distinct conformational state that is detectable by changes in protein fluorescence. researchgate.net This demonstrates that the conjugate does not merely occupy the binding pocket but induces unique conformational dynamics, a recognition process modulated by both parts of the bifunctional ligand.

Table 2: Summary of Biotin-(L-Thyroxine) Interactions with Binding Proteins

Binding Protein Nature of Interaction Key Findings Source(s)
Streptavidin High-affinity binding via biotin moiety. Binds conjugated biotin better than avidin; thyroxine moiety interacts with Trp120. nih.govacs.orgresearchgate.net
Avidin High-affinity binding via biotin moiety. Glycan components may sterically shield the thyroxine moiety. researchgate.net
Thyroxine-Binding Globulin (TBG) Specific, equimolar binding via thyroxine moiety. Biotin does not interfere; prior binding to streptavidin prevents TBG interaction. researchgate.net

| Transthyretin (TTR) / Serum Albumin | Inferred binding via thyroxine moiety. | Direct studies are limited; interaction is likely sterically hindered if pre-bound to streptavidin. | researchgate.netresearchgate.netresearchgate.netmdpi.com |

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Effects) in Biotin-(L-Thyroxine) Complexation

The binding of Biotin-(L-Thyroxine) to its protein targets, such as streptavidin/avidin and thyroxine-binding globulin (TBG), is a process dominated by a network of non-covalent interactions. These interactions, though individually weak, collectively contribute to the high affinity and specificity of the binding events.

When Biotin-(L-Thyroxine) interacts with streptavidin or avidin, the biotin moiety is anchored deep within the protein's binding pocket. This interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (K_d) in the femtomolar range (~10⁻¹⁴ to 10⁻¹⁵ M). nih.govresearchgate.net This extraordinary affinity is the result of a combination of extensive hydrogen bonding and significant hydrophobic interactions. mpg.deresearchgate.net

Hydrogen Bonding: The ureido group of the biotin molecule is a key participant in a dense network of hydrogen bonds. nih.govresearchgate.net Specific amino acid residues within the streptavidin binding pocket, such as asparagine, serine, and tyrosine, form direct hydrogen bonds with the carbonyl oxygen and the nitrogen atoms of biotin's ureido ring. nih.govaimspress.com These interactions are highly cooperative, meaning the strength of the network is greater than the sum of the individual bonds. researchgate.net

Hydrophobic Effects: The binding pocket of streptavidin is lined with several aromatic and nonpolar amino acid residues, including tryptophan. nih.gov These residues create a hydrophobic environment that complements the aliphatic portion of the biotin molecule. The expulsion of ordered water molecules from the binding pocket upon the inclusion of the hydrophobic biotin moiety results in a favorable increase in entropy, which is a significant driving force for the complexation. researchgate.net

In the context of the Biotin-(L-Thyroxine) conjugate, computer modeling and spectroscopic studies have shown that the biotin part of the molecule is specifically fixed within the biotin-binding site of streptavidin through this multitude of hydrogen bonds and hydrophobic interactions. researchgate.net

When interacting with thyroxine-binding globulin (TBG), the thyroxine portion of the conjugate is the primary recognition element. The binding of L-thyroxine to TBG, a member of the serine protease inhibitor (serpin) superfamily, is also governed by non-covalent forces. nih.gov The binding pocket of TBG accommodates the thyroxine molecule through a series of hydrophobic interactions with various residues. researchgate.net Additionally, the amine and carboxylic acid groups of the thyroxine side-chain participate in hydrogen bonding within the pocket. researchgate.net Studies on the Biotin-(L-Thyroxine) conjugate have demonstrated that it forms a specific, equimolar complex with TBG, and this interaction occurs via the same mechanism as that of unconjugated L-thyroxine. researchgate.net The biotin residue in the conjugate does not appear to participate in the interactions that influence the fluorophores of TBG. researchgate.net

The following table summarizes the key non-covalent interactions involved in the complexation of the constituent parts of Biotin-(L-Thyroxine) with their respective primary binding partners.

Component of Conjugate Binding Partner Key Non-Covalent Interactions Interacting Residues (Examples)
Biotin Streptavidin/Avidin- Extensive Hydrogen Bonding- Hydrophobic Interactions- Van der Waals Forces- Asparagine (N23)- Serine (S27)- Tyrosine (Y43)- Tryptophan (W79, W92, W108, W120) nih.gov
L-Thyroxine Thyroxine-Binding Globulin (TBG)- Hydrophobic Interactions- Hydrogen BondingSpecific residues creating a surface pocket for the thyroxine molecule. researchgate.net

Analysis of Ligand-Induced Conformational Changes in Binding Partners

The binding of a ligand to a protein often induces conformational changes that are critical for biological function. The interaction of Biotin-(L-Thyroxine) with its binding partners is no exception, leading to significant structural rearrangements in the protein receptors.

Streptavidin/Avidin: Upon binding of the biotin moiety of the conjugate, streptavidin undergoes a notable conformational change. A flexible loop (residues 45-52) present at the entrance of the binding pocket transitions from an "open" to a "closed" conformation, effectively acting as a lid over the bound biotin. aimspress.com This closure enhances the stability of the complex by shielding the biotin from the solvent and contributing to the exceptionally slow dissociation rate. Spectroscopic analysis of the Biotin-(L-Thyroxine) conjugate binding to streptavidin reveals a significant quenching of the protein's intrinsic tryptophan fluorescence and a shift in the fluorescence maximum to a longer wavelength. researchgate.net The degree of this fluorescence quenching is even greater than that observed with biotin alone, suggesting that interactions involving the thyroxine portion of the conjugate further stabilize the position of the ligand near specific tryptophan residues (like Trp120) in the binding pocket. researchgate.net

Thyroxine-Binding Globulin (TBG): The binding of L-thyroxine to TBG is known to be associated with a significant conformational change in the protein. TBG can exist in a high-affinity "stressed" (S) state and a low-affinity "relaxed" (R) state. The transition between these states is regulated by the insertion of its reactive center loop (RCL) into the main β-sheet of the protein. conicet.gov.arnih.gov Ligand binding influences this equilibrium. Proteolytic cleavage of the RCL, which mimics the S-to-R transition, results in a decrease in the binding affinity for thyroxine. nih.gov Molecular dynamics simulations have suggested that the allosteric regulation of thyroxine binding affinity in TBG is driven by changes in the conformational entropy of the protein, which is related to the degree of RCL insertion. conicet.gov.ar When Biotin-(L-Thyroxine) binds to TBG, it is understood to induce the same conformational changes as L-thyroxine, modulating the protein's structure and function. researchgate.net However, the biotin part of the conjugate does not appear to induce any detectable changes in the fluorescence of TBG's tryptophan residues. researchgate.net

The table below outlines the observed conformational changes in the binding partners upon interaction with the Biotin-(L-Thyroxine) conjugate.

Binding Partner Ligand Moiety Observed Conformational Change Functional Implication
Streptavidin/Avidin Biotin- "Open" to "closed" transition of a surface loop.- Quenching of intrinsic tryptophan fluorescence. researchgate.net- Increased complex stability.- Slow dissociation rate.
Thyroxine-Binding Globulin (TBG) L-Thyroxine- Allosteric transition between "stressed" (high-affinity) and "relaxed" (low-affinity) states. conicet.gov.arnih.gov- Regulation of hormone binding and release.
Thyroid Hormone Receptor (TR) L-Thyroxine- Ligand-induced conformational change in the ligand-binding domain. acs.orgnih.gov- Dissociation of corepressors and recruitment of coactivators, leading to gene transcription modulation. acs.org

Applications of Biotin L Thyroxine As a Biochemical Research Tool

Development and Refinement of Immunoassay Systems for Research Purposes

The strong and specific interaction between biotin (B1667282) and avidin (B1170675) or streptavidin is frequently harnessed in immunoassays for detecting various analytes, including thyroid hormones. viamedica.pl Biotin-(L-Thyroxine) serves as a critical reagent in these systems, enabling the quantification of thyroxine (T4) and related molecules with high sensitivity. viamedica.plaustinpublishinggroup.com

Utilization of Biotin-(L-Thyroxine) in Enzyme-Linked Immunosorbent Assays (ELISA)

Biotin-(L-Thyroxine) is a key component in competitive ELISA formats for the measurement of thyroxine. In these assays, a known amount of biotinylated T4 competes with the T4 present in a sample for binding to a limited number of anti-T4 antibody sites that are immobilized on a solid phase. mybiosource.comavivasysbio.com The amount of bound Biotin-(L-Thyroxine) is then detected using an enzyme-conjugated streptavidin, which catalyzes a colorimetric reaction. The intensity of the resulting color is inversely proportional to the concentration of T4 in the sample. mybiosource.com

This competitive inhibition principle allows for the sensitive quantification of free thyroxine (fT4). mybiosource.comnih.gov The use of Biotin-(L-Thyroxine) in ELISA systems offers a stable and reproducible method for thyroid hormone analysis in research settings. researchgate.net The development of these assays has been a significant advancement, providing researchers with reliable tools to study thyroid function. nih.gov

Several ELISA kits are commercially available that utilize this principle. For instance, one kit employs a microtiter plate pre-coated with an anti-thyroxine antibody. Samples or standards are added along with a fixed quantity of biotinylated thyroxine. After incubation and washing steps, an avidin-horseradish peroxidase (HRP) conjugate is added, followed by a substrate to produce a colorimetric signal. avivasysbio.com

Assay ComponentFunction
Anti-Thyroxine Antibody (pre-coated on plate) Captures both sample T4 and Biotin-(L-Thyroxine).
Sample/Standard T4 Competes with Biotin-(L-Thyroxine) for antibody binding sites.
Biotin-(L-Thyroxine) The labeled competitor molecule.
Avidin-HRP Conjugate Binds to the biotin portion of the captured Biotin-(L-Thyroxine).
TMB Substrate Reacts with HRP to produce a measurable color change.
Stop Solution Halts the enzymatic reaction.

This table outlines the roles of the key reagents in a competitive ELISA for thyroxine utilizing Biotin-(L-Thyroxine).

Implementation in Immunoradiometric and Immunofluorometric Assays

Beyond ELISA, Biotin-(L-Thyroxine) has been successfully incorporated into other immunoassay formats, such as immunoradiometric assays (IRMA) and immunofluorometric assays (IFMA). researchgate.net In these assays, the principle remains competitive, but the detection method differs.

In an IRMA, a radiolabeled substance, such as Iodine-125, is used for detection. researchgate.net For instance, a bifunctional conjugate of triiodothyronine (T3) with biotin has been synthesized for use in both ELISA and IRMA to detect free T3. researchgate.net In this system, the T3 portion of the conjugate interacts with a labeled monoclonal antibody against T3, while the biotin residue allows for binding to a solid support coated with a biotin-binding protein. researchgate.net

Immunofluorometric assays utilize fluorescent labels, such as europium chelates, for detection. researchgate.net A lanthanide immunofluorometric assay has been developed where Biotin-(L-Thyroxine) is used in conjunction with Eu3+-chelate labeled streptavidin. researchgate.net In this setup, the thyroxine residue of the conjugate is proportionally inhibited from binding by the presence of free thyroxine in the sample. researchgate.net Another time-resolved immunofluorometric assay for thyroxine-binding globulin (TBG) employs a biotin-labeled monoclonal antibody to detect captured TBG, which is then quantified using a streptavidin-europium chelate bridge reaction. utoronto.ca

The versatility of the biotin-streptavidin system allows for its application across various immunoassay platforms, enhancing the sensitivity and specificity of thyroid hormone measurements for research purposes. viamedica.plnih.gov

Investigations into Biochemical Pathways and Receptor Interactions

Biotin-(L-Thyroxine) serves as a valuable molecular probe for studying the intricate biochemical pathways and receptor interactions involving thyroid hormones. Its ability to be selectively captured allows for the isolation and analysis of interacting molecules.

Probing Thyroid Hormone Receptor Binding and Activation utilizing Biotin-(L-Thyroxine) Analogues

Biotinylated analogues of thyroxine are instrumental in studying the binding and activation of thyroid hormone receptors (THRs). medchemexpress.com These analogues can be used to analyze the interaction between the hormone and its receptor in living cells. medchemexpress.comglpbio.com By immobilizing the Biotin-(L-Thyroxine) conjugate, for example on an affinity column, researchers can purify hormone-receptor complexes for further study. medchemexpress.comglpbio.com

Research has shown that biotinylated thyroxine can be used to investigate the kinetics of antibody binding to immobilized T4 via techniques like surface plasmon resonance (SPR). google.com This allows for a detailed analysis of the binding affinity and kinetics, providing insights into the molecular recognition process. Furthermore, biotinylated T4 can be used to purify specific antibodies from a mixture. google.com

Studies on Deiodinase Enzyme Activity and Thyroxine Metabolism using Biotin-(L-Thyroxine) as a Molecular Probe

Deiodinase enzymes play a crucial role in thyroid hormone metabolism by converting the prohormone T4 into the active hormone T3, or inactivating T4 and T3. medchemexpress.comnih.gov Biotin-(L-Thyroxine) can be used as a substrate in studies investigating the activity of these enzymes. medchemexpress.com The deiodinase enzymes (DIO1, DIO2, and DIO3) catalyze the removal of iodine from thyroxine. nih.gov Specifically, DIO enzymes convert T4 into the biologically active T3. medchemexpress.com

By using Biotin-(L-Thyroxine) as a molecular probe, researchers can track the metabolic fate of thyroxine. For instance, studies have explored the conversion of T4 to reverse T3 (rT3) and T3 to diiodothyronine (T2) by type 3 deiodinase (D3). mdpi.com The biotin tag allows for the separation and identification of the resulting metabolites. While many studies measure the expression level of deiodinase enzymes, using a probe like Biotin-(L-Thyroxine) could offer a more direct assessment of their in vivo function, which is often difficult to estimate. nih.gov

The following table summarizes the primary deiodinase enzymes and their main functions in thyroxine metabolism.

EnzymeGeneFunction
Type 1 Deiodinase DIO1Converts T4 to T3. nih.gov
Type 2 Deiodinase DIO2Converts T4 to T3. nih.gov
Type 3 Deiodinase DIO3Inactivates T4 to rT3 and T3 to T2. nih.govuniprot.org

This table provides a simplified overview of the deiodinase enzymes involved in thyroxine metabolism.

Application in Affinity-Based Purification and Solid-Phase Research Methodologies

The high affinity of the biotin-streptavidin interaction makes Biotin-(L-Thyroxine) an excellent tool for affinity-based purification and other solid-phase research applications. sigmaaldrich.com This methodology allows for the selective isolation of proteins that bind to thyroxine.

Resins with immobilized L-Thyroxine are commercially available for the affinity purification of L-Thyroxine binding proteins. biocompare.com Similarly, biotinylated proteins can be purified using various affinity chromatography resins, such as those based on agarose (B213101) or magnetic beads, that are coated with streptavidin or avidin. sigmaaldrich.com This approach can be used for both small-scale and large-scale purifications. sigmaaldrich.com

In solid-phase synthesis, biotin can be used to immobilize templates for the creation of molecularly imprinted polymer nanoparticles (nanoMIPs). researchgate.net For example, L-thyroxine has been used as a template immobilized on a solid phase to generate nanoMIPs that can be used in competitive assays, performing comparably to or better than commercially produced antibodies. researchgate.net

Furthermore, the immobilization of Biotin-(L-Thyroxine) onto surfaces like sensor chips allows for detailed analysis of molecular interactions using techniques such as surface plasmon resonance (SPR). google.com This provides a powerful method for studying the binding of antibodies or other proteins to thyroxine in real-time. google.com

Solid-Phase Binding Assays for Ligand-Protein Interaction Profiling

Solid-phase binding assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are fundamental for studying and quantifying molecular interactions. The Biotin-(L-Thyroxine) conjugate is exceptionally well-suited for these applications due to its bifunctional nature. researchgate.netnih.gov

In a typical solid-phase assay, a surface (commonly a 96-well microplate) is coated with streptavidin or avidin. researchgate.netaustinpublishinggroup.com The Biotin-(L-Thyroxine) conjugate is then added, and it self-assembles onto the surface via the high-affinity biotin-streptavidin bond. This creates a plate where the L-Thyroxine portion of the conjugate is oriented away from the surface and is available to interact with molecules in a solution added to the well. researchgate.netnih.gov

This setup can be used to profile the interactions between L-Thyroxine and its binding partners. For instance, a solution containing a specific antibody to T4 or a purified receptor protein can be added to the wells. The binding of this protein to the immobilized thyroxine can then be detected, often using a secondary antibody conjugated to a reporter enzyme (like horseradish peroxidase) that generates a measurable signal. researchgate.net

Furthermore, this system is ideal for competitive binding assays to determine the binding affinity of other compounds or to quantify the amount of free thyroxine in a sample. researchgate.netnih.gov In a competitive format, a sample containing an unknown amount of free L-Thyroxine is mixed with a known amount of a labeled T4-binding protein (e.g., an antibody) and added to the wells. The free L-Thyroxine in the sample competes with the immobilized Biotin-(L-Thyroxine) for binding to the antibody. A higher concentration of free L-Thyroxine in the sample will result in less antibody binding to the plate, leading to a weaker signal. By comparing the signal to a standard curve generated with known concentrations of L-Thyroxine, the amount of thyroxine in the sample can be precisely quantified. researchgate.netaustinpublishinggroup.com

Table 2: Principle of a Competitive Solid-Phase Binding Assay

Concentration of Free L-Thyroxine in SampleLabeled Antibody Bound to PlateSignal IntensityInterpretation
None (0) HighMaximumThe labeled antibody binds freely to the immobilized Biotin-(L-Thyroxine).
Low MediumIntermediateFree L-Thyroxine in the sample competes for antibody binding sites, reducing the amount bound to the plate.
High LowMinimumA high concentration of free L-Thyroxine outcompetes the immobilized ligand, resulting in very little antibody binding to the plate. researchgate.netnih.gov

Research has demonstrated that the Biotin-(L-Thyroxine) conjugate can form a specific equimolar complex with T4-binding human globulin (TBG) and can also be used in more complex systems, such as forming a three-component complex with a monoclonal antibody and Eu³⁺-chelate-labeled streptavidin for use in immunofluorometric assays. researchgate.net These findings underscore the versatility of Biotin-(L-Thyroxine) as a tool for detailed ligand-protein interaction profiling. researchgate.netnih.gov

Analytical Methodologies and Interference Phenomena in Biotin L Thyroxine Assays

Mechanisms of Biotin (B1667282) Interference in Streptavidin-Biotin Based Immunoassays

Many immunoassays rely on the remarkably strong and specific non-covalent interaction between biotin and streptavidin for signal generation and detection. nih.govacs.org In these assays, either an antibody or an antigen is labeled with biotin. This biotinylated component then binds to streptavidin, which is often coated onto a solid phase like magnetic microparticles. myadlm.orghsa.gov.sg This system allows for efficient separation of bound and unbound components, a crucial step for accurate measurement. mlo-online.com

However, the presence of high concentrations of exogenous biotin in a patient's sample can disrupt this mechanism. myadlm.orgnih.gov The free biotin in the sample competes with the biotinylated assay reagents for the binding sites on streptavidin. hsa.gov.sgmdpi.com This competition is the fundamental cause of biotin interference, leading to either falsely high or falsely low results depending on the specific design of the immunoassay. myadlm.orgclpmag.com

Impact on Competitive Immunoassays for Small Thyroid Hormones (e.g., Free T4, Free T3)

Competitive immunoassays are commonly used for the measurement of small molecules like free thyroxine (FT4) and free triiodothyronine (FT3). hsa.gov.sg In this format, a known amount of biotinylated thyroid hormone (the tracer) competes with the patient's endogenous thyroid hormone for a limited number of antibody binding sites. The resulting antigen-antibody complex, which includes the biotinylated tracer, is then captured by streptavidin on a solid phase. The signal generated is inversely proportional to the concentration of the patient's thyroid hormone; a higher patient hormone level results in less binding of the tracer and thus a lower signal. myadlm.orgpodiatry.com

When excess biotin is present in the sample, it saturates the streptavidin binding sites. myadlm.org This prevents the biotinylated tracer-antibody complex from binding to the solid phase, leading to a falsely decreased signal. hsa.gov.sgpodiatry.com Because the signal is inversely proportional to the analyte concentration, this decreased signal is misinterpreted by the instrument as a high level of the patient's thyroid hormone, resulting in a falsely elevated test result. podiatry.comijthyroid.orgnih.gov This phenomenon has been observed in various studies, where biotin supplementation led to spuriously high measurements of FT4 and FT3. ijthyroid.orgnih.gov

Impact on Sandwich Immunoassays for Larger Analytes (e.g., Thyroid Stimulating Hormone)

Sandwich immunoassays are typically employed for larger molecules like Thyroid Stimulating Hormone (TSH). hsa.gov.sg In this assay design, the analyte (TSH) is "sandwiched" between two different antibodies. One antibody is typically biotinylated and serves to capture the TSH, while the other antibody is labeled with a signal-generating molecule (e.g., a chemiluminescent or fluorescent tag). The entire complex (biotinylated antibody-TSH-labeled antibody) is then bound to a streptavidin-coated solid phase. The resulting signal is directly proportional to the amount of TSH present in the sample. myadlm.orgpodiatry.com

In the presence of high concentrations of free biotin, the biotin in the sample competes with the biotinylated antibody-TSH complex for binding to the streptavidin on the solid phase. podiatry.comoup.com This competition prevents the entire sandwich complex from being captured, leading to a reduced signal. myadlm.org Since the signal is directly proportional to the analyte concentration, this decreased signal is interpreted as a low level of TSH, resulting in a falsely low test result. podiatry.comijthyroid.orgoup.com This can lead to a misleading laboratory picture, for instance, suggesting hyperthyroidism when combined with falsely elevated FT4 and FT3 results. nih.govnih.gov

Methodological Strategies for Mitigating Biotin Interference in Research Assays

Given the potential for erroneous results, several strategies have been developed to mitigate biotin interference in research settings.

Pre-analytical and Analytical Interventions to Minimize Interference

A primary pre-analytical strategy is to avoid biotin supplementation for a period before blood collection. Recommendations vary, but a washout period of at least 2 days is often suggested for those taking high doses of biotin. nih.gov However, this relies on patient awareness and communication. clpmag.com

Analytically, several methods can be employed:

Sample Dilution: Serially diluting the sample can reduce the concentration of both the analyte and the interfering biotin. If the interference is significant, the dilution will not be linear, indicating the presence of an interfering substance. myadlm.org

Biotin Removal: Specific protocols can be used to remove biotin from the sample before analysis. One common method involves treating the sample with streptavidin-coated microparticles to bind and remove the excess biotin. myadlm.orgpodiatry.com

Reagent Modification: Some manufacturers have developed assays with increased resistance to biotin interference, for instance, by using a higher concentration of streptavidin-coated microparticles or by pre-incubating reagents. nih.govacs.orgmdpi.com

Computational and Theoretical Investigations of Biotin L Thyroxine

Molecular Modeling and Docking Studies of Biotin-(L-Thyroxine) with Biological Targets

Molecular modeling and docking studies have been instrumental in elucidating the binding mechanisms of the Biotin-(L-Thyroxine) conjugate with its primary biological targets: streptavidin (and avidin) for the biotin (B1667282) moiety and thyroxine-binding globulin (TBG) for the L-thyroxine moiety. researchgate.net

Interaction with Streptavidin and Avidin (B1170675):

Computer modeling reveals that the Biotin-(L-Thyroxine) conjugate is specifically anchored within the biotin-binding site of the streptavidin molecule. This interaction is stabilized by a significant number of hydrogen bonds and hydrophobic interactions. researchgate.net The binding of the biotin portion of the conjugate to avidin or streptavidin is a well-established, high-affinity interaction that forms the basis of numerous biotechnological applications. hsa.gov.sgservice.gov.uk

A study involving a conjugate of biotin and triiodothyronine (T3), a related thyroid hormone, showed through computer modeling that when the conjugate is bound to avidin on a solid phase, the glycan components of avidin can shield the iodothyronine residue. nih.gov This shielding effect could sterically hinder the interaction of the thyroxine part of the Biotin-(L-Thyroxine) conjugate with its own binding partners.

Furthermore, research indicates that nonspecific interactions between the L-thyroxine portion of the conjugate and the streptavidin molecule can occur. These interactions appear to stabilize the position of the thyroxine residue near the tryptophan residue Trp120 of streptavidin. researchgate.net This positioning is sensitive to environmental factors such as pH, ionic strength, and the presence of detergents. researchgate.net

Interaction with Thyroxine-Binding Globulin (TBG):

The Biotin-(L-Thyroxine) conjugate also forms a specific, equimolar complex with human thyroxine-binding globulin (TBG). researchgate.net The binding mechanism is reported to be the same as that for unconjugated L-thyroxine. researchgate.net Interestingly, the biotin residue in the conjugate does not appear to participate in interactions that would alter the fluorescence characteristics of TBG's fluorophores, suggesting it does not significantly interact with the hormone-binding site. researchgate.net

However, there is evidence that when the Biotin-(L-Thyroxine) conjugate is already complexed with streptavidin, its ability to bind to TBG and other T4-binding proteins in blood serum is significantly hampered. researchgate.net This is likely due to a combination of nonspecific interactions between the T4 residue and streptavidin, as well as steric factors that prevent the thyroxine moiety from accessing the active sites of these transport proteins. researchgate.net

The table below summarizes the key interactions identified through molecular modeling.

Biological TargetInteracting MoietyKey Interaction Characteristics
Streptavidin/AvidinBiotinSpecific fixation in the binding site via multiple hydrogen bonds and hydrophobic interactions. researchgate.net
StreptavidinL-ThyroxineNonspecific interactions stabilizing the thyroxine residue near Trp120. researchgate.net
Thyroxine-Binding Globulin (TBG)L-ThyroxineSpecific, equimolar complex formation, similar to unconjugated T4. researchgate.net

Molecular Dynamics Simulations for Understanding Conformational and Interaction Landscapes

While specific molecular dynamics (MD) simulation studies focusing exclusively on the Biotin-(L-Thyroxine) conjugate are not widely available in the reviewed literature, the principles of MD simulations are highly relevant for understanding its behavior. MD simulations provide insights into the dynamic nature of molecular complexes, revealing conformational changes and the stability of interactions over time. ap.nic.innih.gov

For the Biotin-(L-Thyroxine) system, MD simulations could be employed to:

Explore Conformational Flexibility: Analyze the range of conformations the linker region between the biotin and L-thyroxine moieties can adopt. This is crucial for understanding how the conjugate can simultaneously or sequentially interact with its two different binding partners.

Assess Interaction Stability: MD simulations of the docked complexes (e.g., Biotin-(L-Thyroxine) with streptavidin or TBG) can validate the stability of the interactions predicted by docking studies. ap.nic.in By simulating the complex in a solvated environment, researchers can observe whether the key hydrogen bonds and hydrophobic contacts are maintained over time.

Characterize the Impact of the Conjugate Partner: Simulations could elucidate how the presence of L-thyroxine affects the binding of biotin to streptavidin, and vice versa. For instance, simulations could explore the nonspecific interactions between the L-thyroxine moiety and the streptavidin surface, providing a dynamic view of the "shielding" effect suggested by modeling. researchgate.netnih.gov

Investigate Environmental Effects: The influence of pH, ionic strength, and temperature on the conformational landscape and binding interactions can be modeled. researchgate.netresearchgate.net For example, temperature can shift an interaction from being entropically driven to enthalpically driven, which can be investigated through simulations. researchgate.net

Studies on related systems, such as the streptavidin-biotin complex, have utilized MD simulations to understand the origins of their cooperative binding and the effects of external forces on dissociation. frontiersin.orgacs.org Similar approaches could provide a deeper understanding of the complex dynamics of the Biotin-(L-Thyroxine) conjugate.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches in Biotin-(L-Thyroxine) Research

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational methodologies used to correlate the chemical structure of compounds with their biological activities. researchgate.netnih.govresearchgate.net While no specific QSAR models for Biotin-(L-Thyroxine) itself were found in the provided search results, these approaches offer a powerful framework for future research.

Potential Applications of QSAR and Cheminformatics:

Predicting Binding Affinity: QSAR models can be built to predict the binding affinity of a series of related compounds to a specific target. researchgate.net For instance, a QSAR model could be developed for analogues of the L-thyroxine portion of the conjugate to predict their binding to TBG or to thyroid hormone receptors. This would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for the analogues and correlating them with experimentally determined binding affinities.

Virtual Screening: Cheminformatics tools can be used to perform virtual screening of large compound libraries to identify molecules with desired properties. ap.nic.in While not directly applicable to the single compound Biotin-(L-Thyroxine), if the goal were to find other molecules that could mimic its bifunctional nature, cheminformatics approaches would be essential.

The development of a QSAR model typically involves defining a set of molecular descriptors that characterize the structure and properties of the compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive equation. researchgate.netresearchgate.net

Advanced Characterization Techniques and Future Research Directions for Biotin L Thyroxine

Application of Advanced Spectroscopic and Biophysical Techniques for Structural and Interaction Analysis

The dual nature of Biotin-(L-Thyroxine), possessing both a biotin (B1667282) and a thyroxine moiety, necessitates advanced analytical methods to understand its structure and how it interacts with its respective binding proteins. Techniques such as electron spectroscopy, fluorescence spectroscopy, and computer modeling have been pivotal in elucidating these complex interactions. researchgate.net

Research has shown that the Biotin-(L-Thyroxine) conjugate specifically binds to the biotin-binding site of streptavidin. researchgate.net This interaction is stabilized by a significant number of hydrogen bonds and hydrophobic interactions. researchgate.net The binding event can be monitored using fluorescence spectroscopy, as streptavidin possesses intrinsic fluorescence due to its tryptophan residues. researchgate.net

Beyond streptavidin, the conjugate also forms a specific equimolar complex with thyroxine-binding human globulin (TBG), interacting via its thyroxine moiety in a manner similar to that of unconjugated L-Thyroxine. researchgate.net Interestingly, in this interaction, the biotin residue does not appear to influence the fluorescence characteristics of TBG. researchgate.net

Computer modeling complements these spectroscopic techniques by providing a theoretical framework to visualize and understand the interactions at an atomic level. researchgate.net Modeling studies of the Biotin-(L-Thyroxine) conjugate bound to streptavidin have helped to rationalize the observed spectroscopic data, showing how the thyroxine part of the molecule is positioned within the complex. researchgate.net

Table 1: Spectroscopic Analysis of Biotin-(L-Thyroxine) Interactions This table summarizes the observed changes in fluorescence when Biotin-(L-Thyroxine) and its components interact with streptavidin.

Interacting Ligand(s) Target Protein Observed Spectroscopic Changes Inferred Interaction
Biotin-(L-Thyroxine) Streptavidin Long-wave shift in fluorescence maximum; Significant decrease in fluorescence intensity. researchgate.net Specific binding of biotin moiety; additional interactions from the thyroxine residue near Trp120. researchgate.net
Biotin (alone) Streptavidin Decrease in fluorescence intensity (less pronounced than with the conjugate). researchgate.net Specific binding to the biotin-binding pocket. researchgate.net
L-Thyroxine (alone) Streptavidin Minimal change in fluorescence. researchgate.net No significant specific interaction. researchgate.net
Biotin-(L-Thyroxine) Thyroxine-Binding Globulin (TBG) Forms a specific complex, but the biotin residue does not alter TBG fluorophore characteristics. researchgate.net Specific binding of the thyroxine moiety, similar to native T4. researchgate.net

Integration of Biotin-(L-Thyroxine) in Proteomics and Chemical Proteomics Methodologies

The unique properties of Biotin-(L-Thyroxine) make it a valuable tool in proteomics, particularly in the context of immunoassays designed to measure thyroid hormones. The biotin component serves as a high-affinity tag, allowing the conjugate to be immobilized on surfaces coated with streptavidin or avidin (B1170675). researchgate.netacs.org This principle is fundamental to many diagnostic tests for thyroid function. service.gov.ukmedicinesauthority.gov.mt

In competitive immunoassays, Biotin-(L-Thyroxine) is used as a tracer that competes with the free L-Thyroxine present in a sample for binding to a limited number of anti-thyroxine antibodies. acs.orggoogle.com The amount of bound Biotin-(L-Thyroxine) is inversely proportional to the concentration of L-Thyroxine in the sample. oup.com The strong and stable biotin-streptavidin interaction ensures efficient capture and detection. acs.org

The integration of biotin into such assays has revolutionized diagnostics; however, it has also introduced a specific challenge. High levels of exogenous biotin in patient samples can interfere with immunoassays that rely on the biotin-streptavidin interaction. service.gov.ukoup.com This interference can lead to falsely high or falsely low results depending on the assay format (competitive vs. sandwich), potentially confounding the interpretation of proteomics-based diagnostic data. oup.com

Table 2: Impact of Biotin on Different Immunoassay Platforms for Thyroid Function Tests This table outlines how excess biotin can affect test results on various analytical platforms, highlighting the importance of the Biotin-(L-Thyroxine) system in these methodologies.

Immunoassay Platform Assay Type for TSH Assay Type for FT4/FT3 Effect of Excess Biotin
Roche Sandwich Competitive Falsely low TSH; Falsely high FT4/FT3. oup.com
Siemens Sandwich Competitive Falsely low TSH; Falsely high FT4/FT3. oup.com
Beckman Coulter Not Biotin-Based Competitive TSH not affected; Falsely high FT4/FT3. oup.com
Ortho Clinical Diagnostics Sandwich Not Biotin-Based Falsely low TSH; FT4/FT3 not affected. oup.com
Abbott / DiaSorin Not Biotin-Based Not Biotin-Based Not affected by biotin interference. oup.com

In the field of chemical proteomics, the biotin tag is central to proximity-labeling techniques like BioID. nih.gov In these methods, a protein of interest is fused to a promiscuous biotin ligase. nih.gov When biotin is added, the enzyme biotinylates nearby proteins within a small radius, effectively creating a snapshot of the protein's immediate microenvironment. nih.gov While not a direct use of the Biotin-(L-Thyroxine) conjugate itself, this methodology underscores the power of the biotin moiety—a key component of the conjugate—in advanced proteomics for mapping protein interaction networks.

Exploration of Novel Linker Chemistries for Enhanced Research Applications and Probe Design

The linker connecting the biotin and L-Thyroxine molecules is not merely a spacer but a critical component that influences the conjugate's solubility, stability, and biological activity. The exploration of novel linker chemistries is crucial for designing more effective probes for research and diagnostics. google.comrsc.org

One area of development involves using polyethylene (B3416737) glycol (PEG) linkers. A patented Biotin-(L-Thyroxine) compound utilizes a PEG linker with four repeating units (Biotin-PEG4-T4). google.com This type of linker is designed to be linear or branched with a total of 5 to 50 atoms. google.com The inclusion of a PEG linker can improve the water solubility of the conjugate and create a hydration layer when immobilized on microparticles, which helps to prevent non-specific aggregation and ensures the stability of the probe in aqueous dispersions used for immunoassays. google.com

The synthesis of Biotin-(L-Thyroxine) has been achieved by acylating N-(3-aminopropyl)biotin amide with an N-hydroxysuccinimide ester of N-acetyl thyroxin, demonstrating a specific and stable amide linkage. researchgate.net

Further research into probe design has highlighted the importance of the linker's anchor to a nanoparticle surface. Studies on biotin-PEG-gold nanoparticle probes have shown that linkers with dithiol or trithiol anchors provide superior colloidal stability compared to those with a single monothiol anchor. rsc.org This is because multiple covalent linkages create a more robust and stable probe. rsc.org Although this research did not use L-Thyroxine specifically, the principles are directly applicable to the design of advanced Biotin-(L-Thyroxine) probes for various applications, including biosensing and bioimaging. rsc.org The choice of linker chemistry directly impacts the performance and reliability of the resulting research tool.

Table 3: Characteristics of Different Linker Chemistries for Biotinylated Probes This table compares various linker types and their impact on the properties of research probes, relevant to the design of Biotin-(L-Thyroxine) conjugates.

Linker Type Example/Composition Key Advantages Primary Application
Amide Linkage N-(3-aminopropyl)biotin amide linker. researchgate.net Provides a stable, covalent connection between the biotin and thyroxine moieties. Synthesis of bifunctional ligands for interaction studies. researchgate.net
PEG Linker Biotin-PEG4-T4. google.com Enhances water solubility; prevents aggregation of microparticle-bound probes. google.com Development of stable aqueous dispersions for immunoassays. google.com
Multi-Thiol Anchors Dithiol- or Trithiol-PEG linkers. rsc.org Increases colloidal stability of nanoparticle-based probes through multiple covalent bonds. rsc.org Design of robust nanoparticle probes for biosensing. rsc.org

Q & A

Q. What is the primary biochemical role of Biotin-(L-Thyroxine) in thyroid hormone research, and how is it experimentally validated?

Biotin-(L-Thyroxine) is a biotinylated form of L-Thyroxine (T4) used to study thyroid hormone metabolism. Its conversion to triiodothyronine (T3) by deiodinase (DIO) enzymes is critical for understanding hormone activation. Validation involves:

  • Enzyme activity assays : Measuring DIO enzyme kinetics using radiolabeled T4 or T3 analogs .
  • Mass spectrometry : Quantifying T3/T4 ratios in cell or tissue samples to confirm conversion efficiency .
  • Control experiments : Using DIO inhibitors (e.g., iopanoic acid) to block conversion and verify specificity .

Q. What are the key applications of Biotin-(L-Thyroxine) in metabolic and hormone regulation studies?

  • Metabolic pathway analysis : Tracking thyroid hormone effects on fatty acid synthesis, gluconeogenesis, and mitochondrial respiration using biotin-streptavidin pull-down assays .
  • Hormone-receptor binding studies : Employing surface plasmon resonance (SPR) or ELISA to quantify binding affinity to thyroid hormone receptors (TRα/β) .
  • Cellular uptake assays : Fluorescently labeled Biotin-(L-Thyroxine) to visualize intracellular transport in thyroid hormone-responsive cells (e.g., hepatocytes) .

Q. What safety protocols are critical when handling Biotin-(L-Thyroxine) in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols during weighing or dissolution .
  • Waste disposal : Collect contaminated materials separately and follow institutional guidelines for halogenated organic compounds .

Q. How can researchers detect Biotin-(L-Thyroxine) in complex biological matrices, and what are common pitfalls?

  • Detection methods :
  • Streptavidin-HRP conjugates : For colorimetric or chemiluminescent assays in Western blots .
  • LC-MS/MS : To differentiate Biotin-(L-Thyroxine) from endogenous T4/T3, using isotope-labeled internal standards .
    • Pitfalls :
  • Biotin interference : Endogenous biotin in serum samples may cause false positives; pre-block samples with excess streptavidin .
  • Matrix effects : Optimize sample preparation (e.g., solid-phase extraction) to reduce lipid/protein interference .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacokinetic profiles of Biotin-(L-Thyroxine) across different experimental models?

  • Species-specific metabolism : Compare DIO isoform expression (e.g., DIO1 in humans vs. DIO2 in rodents) using qPCR or RNA-seq .
  • Tissue distribution studies : Radiolabel Biotin-(L-Thyroxine) and perform autoradiography to assess organ-specific uptake .
  • Pharmacokinetic modeling : Integrate in vitro half-life data with in vivo clearance rates to refine compartmental models .

Q. What experimental strategies mitigate biotin interference in assays involving Biotin-(L-Thyroxine)?

  • Alternative detection systems : Use anti-T4 antibodies instead of streptavidin-biotin linkages in ELISA .
  • Pre-analytical steps : Incubate samples with biotin-blocking agents (e.g., avidin) to neutralize endogenous biotin .
  • Validation controls : Include biotin-spiked negative controls to quantify interference thresholds .

Q. How can proteomic datasets enhance understanding of Biotin-(L-Thyroxine) interactions in cellular pathways?

  • Affinity purification-mass spectrometry (AP-MS) : Identify binding partners (e.g., TRβ, albumin) using biotin-streptavidin enrichment .
  • Pathway enrichment analysis : Tools like DAVID or STRING to map proteins to thyroid hormone signaling or metabolic networks .
  • Data normalization : Use spike-in standards (e.g., SILAC) to correct for batch effects in large-scale studies .

Q. What methodologies validate the cross-species relevance of Biotin-(L-Thyroxine) findings?

  • Comparative genomics : Analyze conservation of DIO enzyme active sites across species using Clustal Omega .
  • Transgenic models : Generate DIO-knockout mice to assess functional redundancy in T4-to-T3 conversion .
  • Clinical correlation : Compare in vitro results with human thyroid disorder biopsies (e.g., Hashimoto’s thyroiditis) .

Q. How do researchers resolve contradictions in reported effects of Biotin-(L-Thyroxine) on calcium homeostasis?

  • Mechanistic dissection : Use calcium flux assays (e.g., Fura-2 AM) in thyroid hormone-responsive cells (e.g., osteoblasts) .
  • Gene silencing : CRISPR/Cas9 knockout of TRα/β to isolate hormone-specific vs. biotin-mediated effects .
  • Multi-omics integration : Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) data to map calcium-related pathways .

Methodological Resources

  • Data analysis : GraphPad Prism for dose-response curves and IC50 calculations .
  • Protocol repositories : Cite methods from Biochemistry (Moscow) or Beilstein Journal of Organic Chemistry for reproducibility .
  • Ethical compliance : Follow NIH guidelines for handling hormone analogs in vertebrate studies .

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